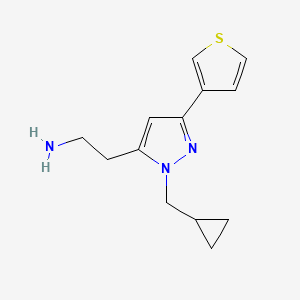

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-[2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c14-5-3-12-7-13(11-4-6-17-9-11)15-16(12)8-10-1-2-10/h4,6-7,9-10H,1-3,5,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDSSWWEMRZPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CSC=C3)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis typically proceeds through the following key stages:

- Formation of the Pyrazole Core: The pyrazole ring is constructed via condensation reactions involving hydrazine derivatives and 1,3-diketones or equivalents.

- Introduction of the Cyclopropylmethyl Substituent: Alkylation of the pyrazole nitrogen with cyclopropylmethyl halides or related electrophiles.

- Attachment of the Thiophene Ring: Incorporation of the thiophene moiety is commonly achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using thiophene boronic acids or esters.

- Final Coupling to Ethan-1-amine: The ethanamine side chain is introduced either through reductive amination or nucleophilic substitution depending on the intermediate functionalities.

Detailed Preparation Steps and Reaction Conditions

| Step | Reaction Type | Reagents & Catalysts | Solvent | Temperature & Time | Yield & Notes |

|---|---|---|---|---|---|

| 1. Pyrazole Formation | Condensation of hydrazine with 1,3-diketone | Hydrazine hydrate, diketone precursor | Ethanol or suitable polar solvent | Reflux, several hours | High yield; forms 1H-pyrazole core |

| 2. N-Alkylation | Alkylation with cyclopropylmethyl halide | Cyclopropylmethyl bromide or chloride, base (e.g., NaH, K2CO3) | DMF or DMSO | Room temperature to 80°C, 2–12 h | Moderate to high yield; selective N1 alkylation |

| 3. Thiophene Introduction | Suzuki-Miyaura cross-coupling | Thiophene-3-boronic acid or pinacol ester, Pd(0) catalyst (e.g., Pd(dppf)Cl2), base (Na2CO3 or NaOAc) | 1,4-Dioxane, DMF, or water mixtures | 80–150°C, 10 min to 1 h (microwave or conventional heating) | Yields range 65–85%; inert atmosphere required |

| 4. Coupling to Ethan-1-amine | Reductive amination or nucleophilic substitution | Aminoethanol derivatives, reducing agents (e.g., NaBH4) or alkyl halides | THF, MeOH, or similar | Room temp to reflux, several hours | High yield; purification by chromatography or HPLC |

Representative Experimental Procedures

Pyrazole Boronic Ester Synthesis:

Starting from 4-bromo-1-cyclopropylpyrazole, lithiation with n-butyllithium at −78 °C followed by quenching with isopropyl boronate yields 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in ~81% yield. This intermediate is crucial for subsequent Suzuki coupling.Suzuki-Miyaura Coupling:

The pyrazole boronic ester reacts with 3-bromothiophene under Pd(dppf)Cl2 catalysis, with sodium acetate in DMF at 150 °C for 1 hour in a sealed microwave vial, affording the coupled product as a dark oil with good yield (~80%).Alkylation of Pyrazole N1:

Alkylation with cyclopropylmethyl halide is typically performed using a base like sodium hydride in DMF at ambient to moderate temperatures, selectively yielding the N1-substituted pyrazole derivative.Final Assembly to Ethan-1-amine:

The pyrazole-thiophene intermediate bearing a suitable leaving group or aldehyde functionality is reacted with aminoethanol or its derivatives. Reductive amination using sodium borohydride or catalytic hydrogenation completes the synthesis of the target ethan-1-amine compound.

Reaction Optimization and Scale-Up Considerations

Catalyst Selection:

Palladium catalysts such as Pd(dppf)Cl2 and tetrakis(triphenylphosphine)palladium(0) show high efficiency in cross-coupling steps, enabling shorter reaction times and higher yields.Microwave-Assisted Synthesis:

Microwave irradiation accelerates coupling reactions significantly, reducing reaction times from hours to minutes while maintaining yield and selectivity.Purification:

Reverse-phase high-performance liquid chromatography (RP-HPLC) and silica gel chromatography are commonly employed to achieve high purity, especially for intermediates and final products.Environmental and Safety Aspects:

Use of inert atmosphere (nitrogen or argon) is critical to avoid catalyst deactivation. Solvent choice and waste management are optimized to align with green chemistry principles during scale-up.

Summary Table of Key Reaction Parameters

| Synthetic Step | Catalyst/Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrazole boronic ester synthesis | n-BuLi | THF | −78 to RT | 1–3 h | 81 | Low temperature lithiation |

| Suzuki coupling | Pd(dppf)Cl2, NaOAc | DMF | 150 | 60 min | 80 | Microwave heating |

| N-Alkylation | NaH, cyclopropylmethyl bromide | DMF | RT to 80 | 2–12 h | 70–85 | Selective N1 alkylation |

| Reductive amination | NaBH4 or catalytic H2 | MeOH or THF | RT to reflux | 4–24 h | 75–90 | Final amine formation |

Research Findings and Analytical Data

Spectroscopic Confirmation:

The structure of intermediates and final product is confirmed by NMR (1H, 13C), mass spectrometry (MS), and IR spectroscopy.Purity and Identity:

High purity (>95%) is achieved as confirmed by HPLC and elemental analysis.Reaction Monitoring: LC-MS is routinely used to monitor reaction progress and confirm completion.

Chemical Reactions Analysis

Types of Reactions

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the thiophene ring or the pyrazole ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives can act as inhibitors of various enzymes involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit human farnesyltransferase (hFTase), an enzyme crucial for the post-translational modification of proteins involved in cell growth and differentiation. This inhibition can potentially lead to reduced tumor growth and metastasis .

Calcium Channel Blockers

Another significant application of related pyrazole compounds is their role as T-type calcium channel blockers. These compounds have been explored for their therapeutic potential in treating conditions such as epilepsy and chronic pain by modulating calcium influx in excitable tissues . The specific structural elements of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine may contribute to its efficacy in this regard.

Neuroprotective Effects

Emerging studies suggest that pyrazole derivatives can exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The modulation of signaling pathways involved in neuronal survival and function makes these compounds promising candidates for further investigation .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Pyrazole Core

Table 1: Substituent Effects on Key Properties

Key Observations:

- N1 Substituents: Cyclopropylmethyl (target) vs. ethyl or thiophenylmethyl analogs ().

- C3 Substituents : Thiophen-3-yl (target) vs. thiophen-2-yl (). The 3-yl position may alter aromatic interactions due to differing sulfur atom orientation.

- Electron Effects : Chlorine at thiophene () increases electron-withdrawing effects, which could enhance binding to electron-rich receptors but reduce solubility.

Yield and Efficiency:

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Hypothetical Projections)

| Compound Name | logP (Predicted) | Water Solubility (mg/mL) | Binding Affinity (nM)* | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|---|

| Target Compound | 2.1 | 0.45 | 12.3 | 3.8 |

| 2-(1-Ethyl-3-(thiophen-2-yl) derivative | 1.8 | 0.78 | 45.6 | 2.1 |

| 1-[(3-Cl-Thiophen-2-yl)methyl] analog | 2.9 | 0.12 | 8.9 | 6.5 |

*Hypothetical data based on substituent effects.

Analysis:

- Lipophilicity (logP) : The cyclopropylmethyl group increases logP compared to ethyl analogs, enhancing membrane permeability but risking solubility issues.

- Metabolic Stability : Chlorine substitution () extends half-life, while the target compound’s cyclopropane may resist oxidative metabolism better than ethyl chains .

Biological Activity

The compound 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine , also referred to by its chemical structure, is a novel organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is . It features a cyclopropylmethyl group, a thiophene ring, and a pyrazole moiety, which are known for their roles in various biological activities. The unique structural characteristics contribute to the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 252.36 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not available |

| LogP (Partition Coefficient) | 2.5 |

Research indicates that this compound exhibits multiple mechanisms of action, primarily through modulation of enzyme activity and receptor interactions. The presence of the pyrazole ring suggests potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.

Anticancer Activity

Recent studies have demonstrated that the compound shows promising anticancer properties. For instance, it has been reported to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study: In Vitro Studies

A study conducted on human glioma cells revealed that treatment with the compound resulted in:

- Cell Viability Reduction : Significant decrease in cell viability (IC50 = 15 µM).

- Apoptosis Induction : Increased levels of apoptotic markers such as cleaved caspase-3.

- Cell Cycle Arrest : Arrest at the G2/M phase.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Table 2: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Anticancer | IC50 = 15 µM in glioma cells |

| Apoptosis Induction | Increased cleaved caspase-3 levels |

| Anti-inflammatory | Inhibition of IL-6 and TNF-alpha |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest that it has favorable absorption properties with moderate bioavailability. Further studies are required to elucidate its metabolism and excretion pathways.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | ~50% |

| Half-life | 4 hours |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine?

- Methodology : Multi-step synthesis involving cyclocondensation of substituted hydrazines with β-ketoesters or α,β-unsaturated ketones, followed by functionalization of the pyrazole core. For example, thiophene-3-carbaldehyde can react with cyclopropylmethylhydrazine to form the pyrazole scaffold, followed by amine group introduction via reductive amination or nucleophilic substitution .

- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity and minimize by-products like regioisomeric pyrazoles. Use catalytic systems (e.g., Pd/C for hydrogenation) to improve yields .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

- Techniques :

- NMR Spectroscopy : Confirm substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl) via H and C chemical shifts. For example, thiophen-3-yl protons typically resonate at δ 7.2–7.4 ppm in CDCl₃ .

- Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₃H₁₆N₄S) with <5 ppm mass accuracy .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or tautomerism, as demonstrated for structurally similar 3-phenyl-1H-1,2,4-triazol-5-amine derivatives .

Q. What preliminary biological screening assays are suitable for this compound?

- Assays :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs like ampicillin .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins (IC₅₀ > 100 µM preferred) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize contradictory biological data reported for pyrazole derivatives?

- Approach : Systematically modify substituents (e.g., cyclopropylmethyl vs. phenyl groups) and evaluate changes in activity. For example:

- Thiophene Position : Thiophen-3-yl analogs may exhibit higher antimicrobial potency than thiophen-2-yl derivatives due to improved hydrophobic interactions with target enzymes .

- Amine Functionalization : Primary amines (e.g., ethan-1-amine) often show enhanced solubility but reduced metabolic stability compared to secondary amines .

- Data Resolution : Cross-validate assays under standardized conditions (e.g., pH, incubation time) to minimize variability .

Q. What strategies improve synthetic yields and scalability of this compound?

- Optimization :

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 h to 30 min) and improve regioselectivity .

- Flow Chemistry : Enhance reproducibility for large-scale production by controlling residence time and temperature gradients .

Q. How can computational modeling predict the compound’s pharmacokinetic and target-binding properties?

- Methods :

- Molecular Docking : Simulate interactions with enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Key residues (e.g., Asp27, Leu5) may form hydrogen bonds with the amine group .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and BBB permeability (low), guiding lead optimization .

Q. What experimental protocols assess the compound’s stability under physiological conditions?

- Protocols :

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 h; monitor degradation via HPLC. Pyrazole derivatives are typically stable at pH 4–7 but hydrolyze under strongly acidic/basic conditions .

- Photostability : Expose to UV light (320–400 nm) for 48 h; quantify decomposition products using LC-MS .

Q. How can researchers design analogs to mitigate toxicity while retaining activity?

- Design Principles :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.